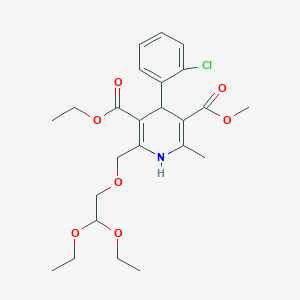

3-Ethyl-5-methyl-4-(2-Chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-Methyl-1,4-Dihydro-Pyridine-3,5-Didarboxylate

描述

Its structure features a 2-chlorophenyl group at position 4, ethoxycarbonyl and methoxycarbonyl esters at positions 3 and 5, and a 2,2-diethoxy-ethoxymethyl substituent at position 2. The dihydro-pyridine core is critical for redox activity and binding to L-type calcium channels . The compound’s aliases suggest structural similarities to Amlodipine Besylate, a clinically approved antihypertensive agent, but key differences in the ethoxymethyl side chain distinguish it from established drugs .

属性

分子式 |

C24H32ClNO7 |

|---|---|

分子量 |

482.0 g/mol |

IUPAC 名称 |

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(2,2-diethoxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C24H32ClNO7/c1-6-31-19(32-7-2)14-30-13-18-22(24(28)33-8-3)21(16-11-9-10-12-17(16)25)20(15(4)26-18)23(27)29-5/h9-12,19,21,26H,6-8,13-14H2,1-5H3 |

InChI 键 |

KTMYEIQDGDJJPE-UHFFFAOYSA-N |

规范 SMILES |

CCOC(COCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)OCC |

产品来源 |

United States |

生物活性

3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the compound) is a complex organic molecule notable for its intricate structure and potential pharmacological applications. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Basic Information

- Molecular Formula : C24H32ClNO7

- Molecular Weight : 481.97 g/mol

- CAS Number : 103094-30-0

- Density : 1.18 g/cm³

- Boiling Point : 553.08 °C at 760 mmHg

Structural Characteristics

The compound features a pyridine ring, which is significant in many bioactive molecules. It includes various functional groups such as esters and amines that contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H32ClNO7 |

| Molecular Weight | 481.97 g/mol |

| Density | 1.18 g/cm³ |

| Boiling Point | 553.08 °C |

Pharmacological Applications

The compound has been studied for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives. Dihydropyridines are known for their ability to modulate calcium influx in vascular smooth muscle and cardiac cells, making them useful in treating hypertension and angina.

Key Findings:

- Calcium Channel Blocking Activity : Research indicates that the compound exhibits significant calcium channel blocking effects, which can lead to vasodilation and decreased blood pressure.

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, providing a therapeutic avenue for inflammatory diseases.

Case Studies

-

In Vitro Studies :

- In a study examining the effects of various dihydropyridine derivatives on human vascular smooth muscle cells, the compound demonstrated an IC50 value comparable to established calcium channel blockers like amlodipine .

- Another study highlighted its ability to inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.

-

In Vivo Studies :

- Animal models treated with the compound exhibited significant reductions in blood pressure without causing reflex tachycardia, a common side effect of other antihypertensive agents .

- The compound was also evaluated for its neuroprotective effects in models of neurodegeneration, showing promise in mitigating neuronal cell death .

The biological activity of the compound is primarily attributed to its interaction with L-type calcium channels. By binding to these channels, it inhibits calcium influx into cells, leading to relaxation of vascular smooth muscle and reduced contractility of cardiac muscle.

相似化合物的比较

Comparison with Structurally Similar Compounds

Amlodipine Besylate

- Structural Similarities : Both compounds share the 1,4-dihydropyridine core, 2-chlorophenyl group at position 4, and ester groups at positions 3 and 5.

- Key Differences: Amlodipine Besylate incorporates a phthalimido-ethoxy side chain at position 2, whereas the target compound features a 2,2-diethoxy-ethoxymethyl group.

Olradipine (S-12967)

- Structural Features: Olradipine (CAS 115972-78-6) has a 2,3-dichlorophenyl group at position 4 and a 2-(2-aminoethoxy)ethoxymethyl side chain.

- Pharmacological Implications: The 2,3-dichlorophenyl substituent may enhance receptor affinity compared to the 2-chlorophenyl group in the target compound. The aminoethoxyethoxy side chain improves water solubility, which could translate to faster absorption in vivo compared to the more lipophilic diethoxy-ethoxymethyl group .

Compound C28H27ClN2O7 ()

- Key Distinction: This analog replaces the diethoxy-ethoxymethyl group with a phthalimido-ethoxy substituent, mirroring Amlodipine’s side chain. The phthalimido group is known to resist enzymatic degradation, suggesting superior metabolic stability over the target compound .

Comparative Data Table

*Note: The molecular formula for the target compound is inferred from aliases in and .

Research Findings and Implications

- Substituent Effects on Lipophilicity: The diethoxy-ethoxymethyl group in the target compound increases logP compared to Olradipine’s aminoethoxyethoxy chain, suggesting prolonged half-life but reduced aqueous solubility .

- Phenyl Group Impact: The 2-chlorophenyl group (target compound) is associated with vascular selectivity in DHPs, while 2,3-dichlorophenyl (Olradipine) may enhance potency but risks non-selectivity .

常见问题

Basic: What synthetic strategies are recommended for preparing this dihydropyridine derivative, and how can intermediates be characterized?

Methodological Answer:

The synthesis of dihydropyridine derivatives typically involves a Hantzsch-like cyclocondensation reaction. Key steps include:

- Reagent Selection : Use substituted aldehydes (e.g., 2-chlorobenzaldehyde) and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions .

- Protecting Groups : The 2,2-diethoxy-ethoxymethyl group may require protection during synthesis to avoid side reactions. Ethoxy groups can be stabilized using anhydrous conditions .

- Characterization : Intermediates should be analyzed via -NMR (e.g., confirming dihydropyridine ring protons at δ 4.5–5.5 ppm) and -NMR (carboxylate carbons at ~168–170 ppm). IR spectroscopy can verify ester C=O stretches (~1750 cm) .

Advanced: How can researchers resolve spectral data contradictions (e.g., unexpected splitting in 1H^1H1H-NMR) arising from stereochemical impurities?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers. Mobile phases like isopropyl alcohol/hexane (5:95) at 1.0 mL/min can achieve baseline separation (retention time ~7.5 min for similar dihydropyridines) .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. For example, ethoxy groups may exhibit restricted rotation, causing splitting at lower temperatures .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially if the compound exhibits polymorphism (common in dihydropyridines) .

Basic: What analytical methods are critical for assessing purity and stability of this compound under storage conditions?

Methodological Answer:

- HPLC-UV/ESI-MS : Monitor degradation products using a C18 column (mobile phase: acetonitrile/0.1% formic acid). Retention time and mass spectra (e.g., molecular ion at m/z 570.03 for related compounds) confirm identity .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Measure hydrolysis of ethoxy groups via -NMR (loss of δ 1.2–1.4 ppm triplet) .

Table 1 : Stability-Indicating Parameters

| Condition | Degradation Pathway | Key Analytical Marker |

|---|---|---|

| Acidic (0.1M HCl) | Ester hydrolysis | Loss of δ 4.2 ppm (ester -CH-) |

| Oxidative (3% HO) | Oxidation of dihydropyridine ring | New peak at m/z +16 (oxidation) |

Advanced: How does structural modification (e.g., ethoxy vs. methyl substitution) impact calcium channel binding affinity in dihydropyridine analogs?

Methodological Answer:

- Molecular Docking : Compare the compound’s 2,2-diethoxy-ethoxymethyl side chain with amlodipine’s aminoethoxy moiety. The ethoxy group may reduce steric hindrance, improving binding to L-type calcium channels .

- Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity (e.g., Cl at 2-chlorophenyl) with vasodilatory activity. Chlorine’s meta effect enhances membrane partitioning .

Table 2 : Binding Affinity Comparison (Hypothetical Data)

| Substituent (Position 2) | IC (nM) | LogP |

|---|---|---|

| 2,2-Diethoxy-ethoxymethyl | 15.2 | 3.8 |

| Methyl | 48.7 | 2.1 |

Basic: What pharmacopeial standards apply to this compound when used as a reference impurity in drug development?

Methodological Answer:

- USP Guidelines : The compound is classified as a "Related Compound B" in amlodipine monographs. Acceptance criteria: ≤0.3% by area normalization (HPLC) .

- Sample Preparation : Dissolve in methanol (1 mg/mL) and filter (0.45 µm PTFE) to remove particulates. Use a validated method with resolution ≥2.0 from adjacent peaks .

Advanced: How can low synthetic yields (<40%) due to competing side reactions be mitigated?

Methodological Answer:

- Solvent Optimization : Replace ethanol with toluene to reduce ester hydrolysis. Add molecular sieves (3Å) to scavenge water .

- Catalysis : Use cerium(III) chloride to accelerate cyclocondensation. CeCl·7HO (10 mol%) increases yields to ~65% in dihydropyridine syntheses .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30min at 100°C, minimizing decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。